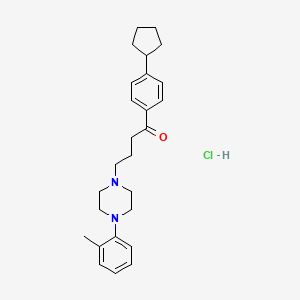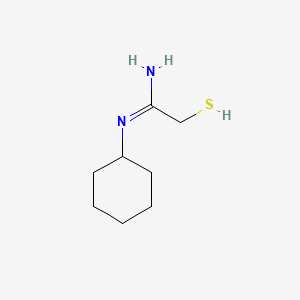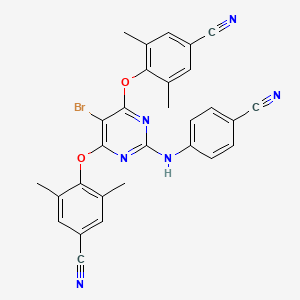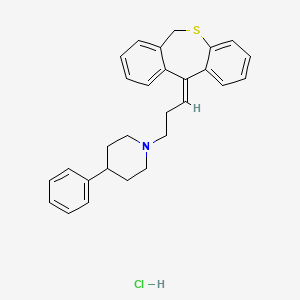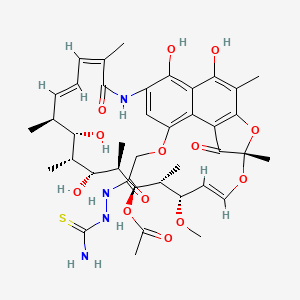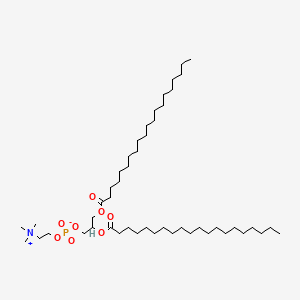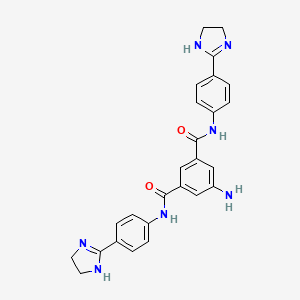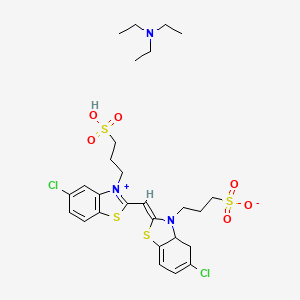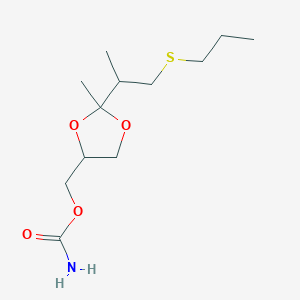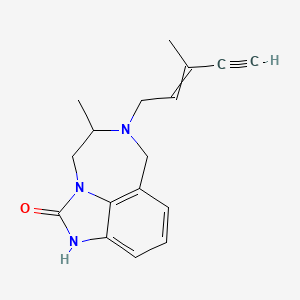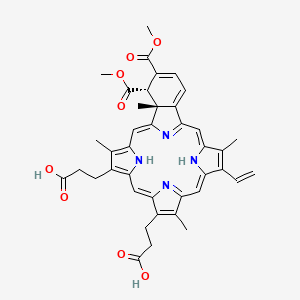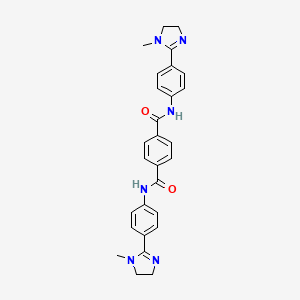
N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” is a synthetic organic compound that belongs to the class of terephthalamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring imidazole rings and a terephthalamide core, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” typically involves the following steps:
Formation of Imidazole Derivatives: The starting materials, 1-methyl-4,5-dihydro-1H-imidazole, are synthesized through a cyclization reaction involving appropriate precursors.
Coupling with Terephthaloyl Chloride: The imidazole derivatives are then reacted with terephthaloyl chloride in the presence of a base, such as triethylamine, to form the desired terephthalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form corresponding imidazole oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of suitable electrophiles.
Major Products
Oxidation Products: Imidazole oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of “N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(1),N(4)-Bis(4-(1-methyl-1H-imidazol-2-yl)phenyl)terephthalamide
- N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide
Uniqueness
“N(1),N(4)-Bis(4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide” is unique due to its specific structural features, such as the presence of imidazole rings and a terephthalamide core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
13005-07-7 |
|---|---|
Formule moléculaire |
C28H28N6O2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H28N6O2/c1-33-17-15-29-25(33)19-7-11-23(12-8-19)31-27(35)21-3-5-22(6-4-21)28(36)32-24-13-9-20(10-14-24)26-30-16-18-34(26)2/h3-14H,15-18H2,1-2H3,(H,31,35)(H,32,36) |
Clé InChI |
LQNZJDKQXRYRHB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


